4H-Cyclopenta[b]thiophene-4,6(5H)-dione
Overview
Description
4H-Cyclopenta[b]thiophene-4,6(5H)-dione is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields, including organic electronics and pharmaceuticals. The unique structure of this compound makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta[b]thiophene-4,6(5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with sulfur-containing reagents to form the thiophene ring, followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta[b]thiophene-4,6(5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions to achieve selective reduction.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions, typically in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
4H-Cyclopenta[b]thiophene-4,6(5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta[b]thiophene-4,6(5H)-dione and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include modulation of oxidative stress, inhibition of microbial growth, and interference with cell signaling pathways .
Comparison with Similar Compounds
4H-Cyclopenta[b]thiophene-4,6(5H)-dione can be compared with other similar compounds, such as:
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: This compound shares a similar thiophene core but differs in the functional groups attached to the ring.
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: Another related compound with additional hydrogenation of the thiophene ring, leading to different chemical and physical properties.
Cyclopentadithiophene derivatives: These compounds have two thiophene rings fused with a cyclopentane ring, offering different electronic properties and applications.
The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
cyclopenta[b]thiophene-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c8-5-3-6(9)7-4(5)1-2-10-7/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZVXHKCNHBASK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)SC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454548 | |
Record name | 4H-Cyclopenta[b]thiophene-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100925-76-6 | |
Record name | 4H-Cyclopenta[b]thiophene-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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